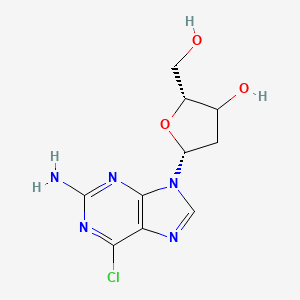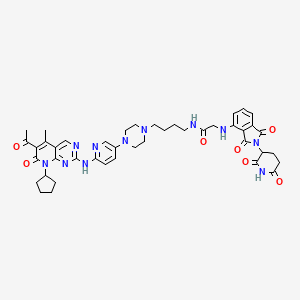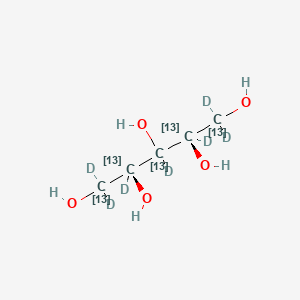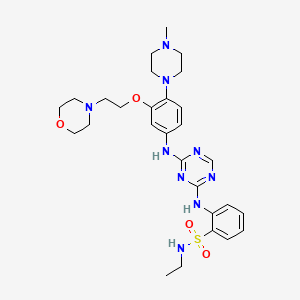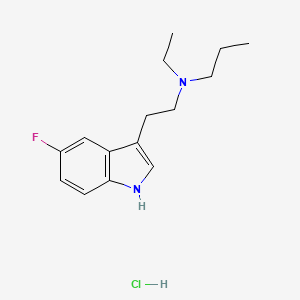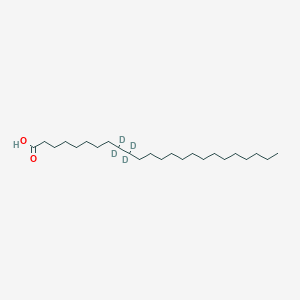
9,9,10,10-tetradeuteriotetracosanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9,10,10-tetradeuteriotetracosanoic acid is a deuterium-labeled fatty acid. It is an isotopically labeled form of tetracosanoic acid, where four hydrogen atoms are replaced by deuterium atoms at the 9th and 10th positions. This compound is used in various scientific research applications due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10,10-tetradeuteriotetracosanoic acid involves the incorporation of deuterium atoms into the tetracosanoic acid molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated bromine (BrD) can be used in halogenation reactions followed by reduction to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
9,9,10,10-tetradeuteriotetracosanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9,9,10,10-tetradeuteriotetracosanoic acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids and related compounds.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including the production of stable isotopic standards and labeled intermediates.
作用機序
The mechanism of action of 9,9,10,10-tetradeuteriotetracosanoic acid involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The presence of deuterium atoms can affect the rate of metabolic reactions due to the kinetic isotope effect, providing valuable insights into metabolic pathways and enzyme activities.
類似化合物との比較
Similar Compounds
Tetracosanoic acid: The non-deuterated form of 9,9,10,10-tetradeuteriotetracosanoic acid.
9,10-dideuteriotetracosanoic acid: A partially deuterated form with only two deuterium atoms.
9,9,10,10-tetradeuteriopalmitic acid: A similar deuterium-labeled fatty acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific deuterium labeling at the 9th and 10th positions, which provides distinct advantages in tracing and studying metabolic pathways. Its stability and isotopic purity make it a valuable tool in various scientific research applications.
特性
分子式 |
C24H48O2 |
|---|---|
分子量 |
372.7 g/mol |
IUPAC名 |
9,9,10,10-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i15D2,16D2 |
InChIキー |
QZZGJDVWLFXDLK-ONNKGWAKSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)

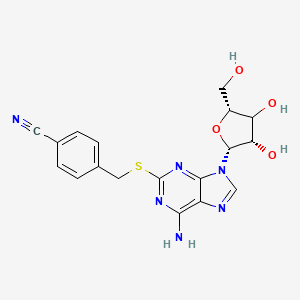
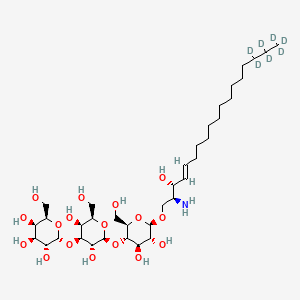
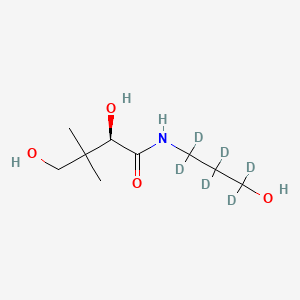

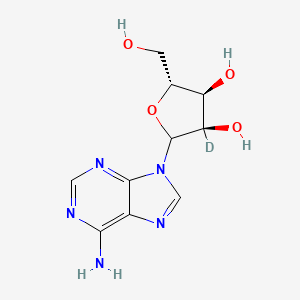

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
